molecular formula C11H10BrNO B1458099 2-Hydroxy-4,8-dimethyl-7-bromo-quinoline CAS No. 1367706-85-1

2-Hydroxy-4,8-dimethyl-7-bromo-quinoline

Cat. No.: B1458099
CAS No.: 1367706-85-1
M. Wt: 252.11 g/mol
InChI Key: SGZDTRWYFQYXKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,8-dimethyl-7-bromo-quinoline can be achieved through several methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes a Friedlander heteroannulation process using nano ZnO as a catalyst under solvent-free conditions . These methods are advantageous as they avoid the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. The use of heterogeneous and reusable catalysts, such as NaHSO4·SiO2, has been disclosed for the synthesis of quinoline derivatives . This procedure is operationally simple and environmentally benign, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,8-dimethyl-7-bromo-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium azide and potassium thiocyanate are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Azido and thiocyanato derivatives.

Comparison with Similar Compounds

Biological Activity

2-Hydroxy-4,8-dimethyl-7-bromo-quinoline is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

This compound is synthesized through various methods, often involving the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of iodine catalysts. The compound's structure features both hydroxyl and bromine substituents, which contribute to its unique reactivity and biological properties.

Common Synthetic Routes

Method Description
Iodine-Catalyzed ReactionInvolves o-amino acetophenones and enolisable ketones in ethanol.
Heterogeneous CatalysisUtilizes NaHSO4·SiO2 for scalable production of quinoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding and catalysis. This mechanism underlies its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

In a comparative study, its activity was found to be superior to some standard antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it exhibits cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Selectivity Ratio
MCF-7 (breast cancer)103.5
A549 (lung cancer)152.8
HeLa (cervical cancer)123.0

These findings suggest that this compound could be developed as a novel anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the efficacy of the compound against multi-drug resistant bacteria. The results indicated that it inhibited growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on human cancer cell lines using the MTT assay. The compound showed significant cytotoxicity at concentrations lower than those required for standard chemotherapeutic agents like cisplatin .

Properties

IUPAC Name

7-bromo-4,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDTRWYFQYXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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